[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
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Overview
Description
[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate is a complex organic compound that features a benzodioxole ring and a trimethoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate typically involves multiple steps. One common route starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide in dimethylformamide at 70–75°C. This reaction yields 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile, which is then reduced with lithium tetrahydridoaluminate to produce [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate involves its interaction with various molecular targets. It may act by modulating enzyme activity or binding to specific receptors. For instance, compounds with similar structures have been shown to inhibit enzymes like cyclooxygenase (COX), leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxol-5-yl-indoles: These compounds share the benzodioxole ring and have been studied for their anticancer properties.
Benzodioxole derivatives: These include various substituted benzodioxoles that exhibit a range of biological activities, such as COX inhibition.
Uniqueness
What sets [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate apart is its unique combination of the benzodioxole and trimethoxybenzoate moieties, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO8/c1-24-16-7-13(8-17(25-2)19(16)26-3)20(23)27-10-18(22)21-9-12-4-5-14-15(6-12)29-11-28-14/h4-8H,9-11H2,1-3H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUOXPMHOKVUOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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